molecular formula C26H33N3OS B12756049 3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone CAS No. 110821-51-7

3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone

Cat. No.: B12756049
CAS No.: 110821-51-7
M. Wt: 435.6 g/mol
InChI Key: GDUJTIWPJSOJCU-YUPKMSNSSA-N
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Description

3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone ring, a dibutylamino group, and various aromatic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of imine groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Exhibit antimicrobial and anticancer activities.

    Imidazoles: Used in antifungal and anticancer treatments.

Uniqueness

3-((Dibutylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

110821-51-7

Molecular Formula

C26H33N3OS

Molecular Weight

435.6 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[(dibutylamino)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H33N3OS/c1-4-6-17-28(18-7-5-2)20-29-25(30)24(19-22-11-9-8-10-12-22)31-26(29)27-23-15-13-21(3)14-16-23/h8-16,19H,4-7,17-18,20H2,1-3H3/b24-19+,27-26?

InChI Key

GDUJTIWPJSOJCU-YUPKMSNSSA-N

Isomeric SMILES

CCCCN(CCCC)CN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC=C(C=C3)C

Canonical SMILES

CCCCN(CCCC)CN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC=C(C=C3)C

Origin of Product

United States

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